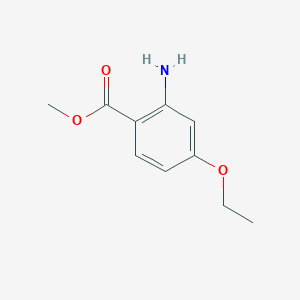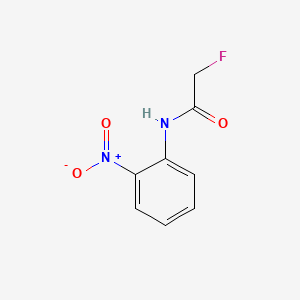
Rhodium(III) fluoride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
It appears as a red-brown, diamagnetic solid and is known for its high stability and unique properties . Rhodium fluoride is part of the platinum group metals and is used in various specialized applications due to its chemical and physical characteristics.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Rhodium fluoride can be synthesized through several methods:
- This method involves the reaction of rhodium trichloride with fluorine gas:
Fluorination of Rhodium Trichloride: 2RhCl3+3F2→2RhF3+3Cl2
Rhodium fluoride can also be prepared by directly combining rhodium metal with fluorine gas:Direct Combination of Elements: 2Rh+3F2→2RhF3
Industrial Production Methods: In industrial settings, rhodium fluoride is typically produced using the fluorination of rhodium trichloride due to the controlled reaction conditions and the availability of the starting materials .
Analyse Chemischer Reaktionen
Types of Reactions: Rhodium fluoride undergoes various chemical reactions, including:
Oxidation: Rhodium fluoride can be oxidized to form higher oxidation state compounds.
Reduction: It can be reduced to lower oxidation state compounds or elemental rhodium.
Substitution: Rhodium fluoride can participate in substitution reactions where fluoride ions are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as fluorine gas.
Reduction: Reducing agents like hydrogen gas or metals.
Substitution: Ligands such as chloride ions or other halides.
Major Products:
Oxidation: Higher oxidation state rhodium compounds.
Reduction: Elemental rhodium or lower oxidation state rhodium compounds.
Substitution: Rhodium halides or other rhodium-ligand complexes.
Wissenschaftliche Forschungsanwendungen
Rhodium fluoride has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various chemical reactions, including hydrogenation and hydroformylation.
Biology: Investigated for its potential use in biological imaging and as a probe for studying cellular processes.
Medicine: Explored for its potential in drug development and as a therapeutic agent.
Industry: Utilized in the production of high-performance materials and as a component in specialized coatings.
Wirkmechanismus
The mechanism by which rhodium fluoride exerts its effects involves its ability to form stable complexes with various ligands. This property allows it to act as a catalyst in chemical reactions by facilitating the formation and breaking of chemical bonds. The molecular targets and pathways involved depend on the specific application and the nature of the ligands interacting with rhodium fluoride .
Vergleich Mit ähnlichen Verbindungen
Rhodium fluoride can be compared with other similar compounds such as:
Vanadium trifluoride (VF3): Shares a similar crystal structure and coordination geometry.
Platinum trifluoride (PtF3): Another member of the platinum group metals with comparable chemical properties.
Iridium trifluoride (IrF3): Exhibits similar reactivity and applications in catalysis.
Uniqueness: Rhodium fluoride is unique due to its high stability, red-brown color, and specific catalytic properties that make it valuable in both industrial and research applications .
Eigenschaften
CAS-Nummer |
60804-25-3 |
|---|---|
Molekularformel |
F3Rh |
Molekulargewicht |
159.9007 g/mol |
IUPAC-Name |
trifluororhodium |
InChI |
InChI=1S/3FH.Rh/h3*1H;/q;;;+3/p-3 |
InChI-Schlüssel |
TXUZMGFRPPRPQA-UHFFFAOYSA-K |
Kanonische SMILES |
F[Rh](F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[[2,6-Bis[[2-(oxiran-2-ylmethoxy)phenyl]methyl]phenoxy]methyl]oxirane](/img/structure/B13421085.png)







![2-[[2-(4-Hydroxyphenyl)ethyl]amino]-1-[4-(phenylmethoxy)phenyl]-1-propanone](/img/structure/B13421144.png)
![Glycine, N-ethyl-N-[(pentadecafluoroheptyl)sulfonyl]-, potassium salt](/img/structure/B13421146.png)



![sodium;2-[[2-[[(4R)-4-[(3R,5S,10S,12S,13R,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetyl]amino]ethanesulfonate](/img/structure/B13421182.png)
